2-Bromo-4-methylbenzyl chloride
Overview
Description
2-Bromo-4-methylbenzyl chloride is a chemical compound with the CAS Number: 147542-02-7 . It has a molecular weight of 219.51 and its IUPAC name is 2-bromo-1-(chloromethyl)-4-methylbenzene . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of 2-Bromo-4-methylbenzyl chloride involves thionyl chloride being added dropwise to a solution of (2-bromo-4-methylphenyl)methanol in dichloromethane. The mixture is then stirred overnight at room temperature .Molecular Structure Analysis
The InChI code for 2-Bromo-4-methylbenzyl chloride is 1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a chloromethyl group attached to it, as well as a methyl group .Physical And Chemical Properties Analysis
2-Bromo-4-methylbenzyl chloride is a liquid at ambient temperature . The exact boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Thermal Decomposition Studies
2-Bromo-4-methylbenzyl chloride has been utilized as a precursor in the study of the thermal decomposition of methylbenzyl radicals. This research investigated the decomposition process at high temperatures, contributing valuable data to the understanding of reaction mechanisms and kinetics involved in the thermal decomposition of organic compounds (Fernandes, Gebert, & Hippler, 2002).
Synthesis of Quaternary Dialkyldiaralkylammonium Chlorides
In another study, 2-Bromo-4-methylbenzyl chloride played a role in the synthesis of dialkyldiaralkylammonium chlorides. These compounds were explored for their potential applications in phase-transfer catalysis and as electrolytes, highlighting the versatility of 2-Bromo-4-methylbenzyl chloride in synthetic organic chemistry (Busi et al., 2006).
Radical Cyclization in Organic Synthesis
The compound was also involved in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones through a radical cyclization process. This research is significant in the field of organic synthesis, providing insights into constructing complex molecular structures efficiently (Majumdar & Mukhopadhyay, 2003).
Catalysis and Reaction Mechanism Studies
2-Bromo-4-methylbenzyl chloride was used to study the catalysis efficiency and reaction mechanism in a phase-transfer catalysis process. The research provided a deeper understanding of the reaction dynamics and the role of catalysts in such processes (Xu & Pan, 2014).
Development of New Methodologies in Organic Chemistry
The compound contributed to the development of new synthetic methodologies, including an improved method for synthesizing important intermediates in organic chemistry. These methodologies are crucial for the advancement of chemical manufacturing processes and the development of new pharmaceuticals (Zheng, 2013).
Safety And Hazards
The safety information for 2-Bromo-4-methylbenzyl chloride indicates that it is dangerous . It has hazard statements H302, H335, and H314 , which correspond to harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage, respectively . The precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .
properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALSYZWKNVDJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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